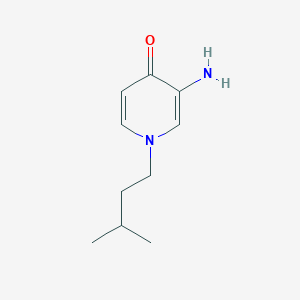
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an amino group at the third position, a 3-methylbutyl group at the first position, and a carbonyl group at the fourth position of the dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbutylamine with ethyl acetoacetate, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a base such as sodium ethoxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Common solvents used include ethanol and methanol, while catalysts such as palladium on carbon may be employed for hydrogenation steps.
化学反応の分析
Types of Reactions
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound may also interact with other cellular receptors and enzymes, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Nicardipine: A dihydropyridine compound used for its vasodilatory effects.
Uniqueness
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines. Its unique structure allows for the exploration of new pharmacological properties and potential therapeutic applications.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
3-amino-1-(3-methylbutyl)pyridin-4-one |
InChI |
InChI=1S/C10H16N2O/c1-8(2)3-5-12-6-4-10(13)9(11)7-12/h4,6-8H,3,5,11H2,1-2H3 |
InChIキー |
YJSPLVNEXLGUMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C=CC(=O)C(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


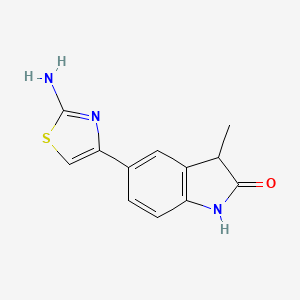
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
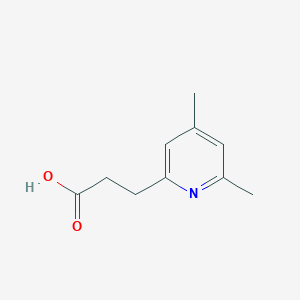
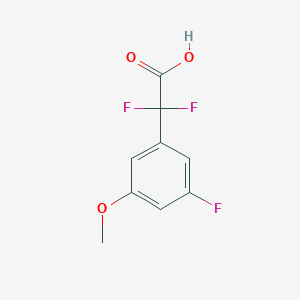


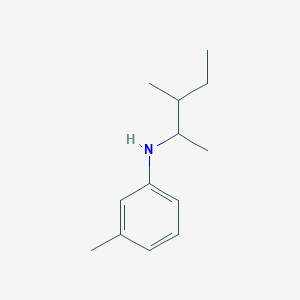
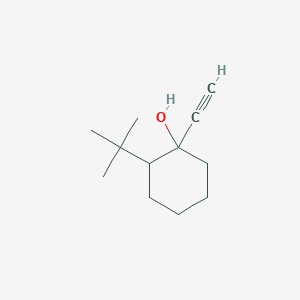
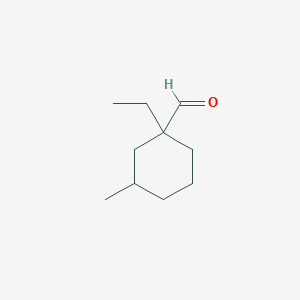
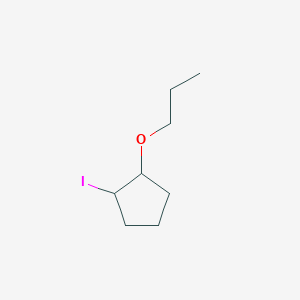
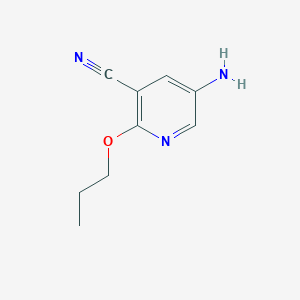
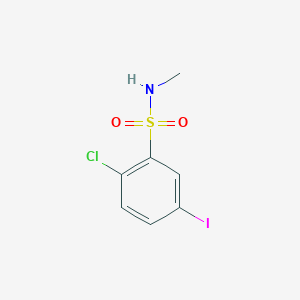
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
